molecular formula C13H13NO2 B1334569 ethyl 4-phenyl-1H-pyrrole-3-carboxylate CAS No. 64276-62-6

ethyl 4-phenyl-1H-pyrrole-3-carboxylate

Cat. No. B1334569
CAS RN: 64276-62-6
M. Wt: 215.25 g/mol
InChI Key: VNZGRYAVCWGZCT-UHFFFAOYSA-N
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Description

Ethyl 4-phenyl-1H-pyrrole-3-carboxylate is a chemical compound that belongs to the class of organic compounds known as pyrroles. Pyrroles are five-membered heterocyclic compounds containing a nitrogen atom. The ethyl ester group at the 3-position and the phenyl group at the 4-position are indicative of a compound that could be involved in various chemical reactions and possess interesting physical and chemical properties.

Synthesis Analysis

The synthesis of related pyrrole derivatives has been reported in several studies. For instance, ethyl 4-[2-(carbamoyl)hydrazinylidene]-3,5-dimethyl-1H-pyrrole-2-carboxylate was synthesized and characterized using spectroscopic methods such as 1H NMR, UV-Visible, FT-IR, and Mass spectroscopy . Similarly, ethyl-4-[2-(thiocarbamoyl)hydrazinylidene]-3,5-dimethyl-1H-pyrrole-2-carboxylate was synthesized and characterized using the same techniques . These methods are likely applicable to the synthesis of ethyl 4-phenyl-1H-pyrrole-3-carboxylate, with the potential for modifications to incorporate the phenyl group.

Molecular Structure Analysis

The molecular structure of pyrrole derivatives has been extensively studied using quantum chemical calculations, including density functional theory (DFT) . These studies provide insights into the electronic structure, thermodynamic parameters, and vibrational analysis of the molecules. For ethyl 4-phenyl-1H-pyrrole-3-carboxylate, similar computational methods could be employed to predict its molecular structure and properties.

Chemical Reactions Analysis

Pyrrole derivatives are known to participate in various chemical reactions. For example, the condensation reactions to form hydrazide-hydrazones and reactions with malononitrile and dimethylcyclohexane-1,3-dione have been reported. Ethyl 4-phenyl-1H-pyrrole-3-carboxylate may also undergo similar reactions, potentially leading to a wide range of products with diverse chemical properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrrole derivatives can be deduced from spectroscopic and computational studies. The vibrational analysis often indicates the formation of dimers in the solid state through hydrogen bonding . The thermodynamic parameters suggest that the formation of these compounds is generally exothermic and spontaneous at room temperature . For ethyl 4-phenyl-1H-pyrrole-3-carboxylate, one could expect similar properties, including dimer formation and stability under ambient conditions.

Scientific Research Applications

Spectroscopic and Theoretical Study

Ethyl 4-phenyl-1H-pyrrole-3-carboxylate derivatives have been studied for their spectroscopic properties and theoretical implications. For instance, a study on ethyl 4-[3-(4-dimethylamino-phenyl)-acryloyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate (EDPADPC), a related compound, showed its potential in forming new heterocyclic compounds due to its suitable reactivity descriptors. This compound was also identified as a candidate for non-linear optical (NLO) materials due to its significant hyperpolarizability (Singh, Rawat, & Sahu, 2014).

Synthesis and Characterization

New compounds related to ethyl 4-phenyl-1H-pyrrole-3-carboxylate have been synthesized and characterized using various methods. One such compound, ethyl 3,5-dimethyl-4-[(4-phenyl-1,3-thiazol-2-yl)carbamoyl]-1H-pyrrole-2-carboxylate, was synthesized and characterized through IR, NMR, mass spectral data, and elemental analysis, demonstrating the diverse potential of these compounds in organic synthesis (Idhayadhulla, Kumar, & Nasser, 2010).

NMR Spectroscopy and DFT Studies

NMR spectroscopy, combined with GIAO DFT calculations, has been used to study ethyl 5-oxo-2-phenyl-4-(2-phenylhydrazono)-4,5-dihydro-1H-pyrrole-3-carboxylate. This approach enabled the determination of the configuration of the carboxy ester group in isomers, showcasing the compound's versatility in molecular structure studies (Lyčka et al., 2010).

Application in Colorimetric Chemosensors

Ethyl 4-phenyl-1H-pyrrole-3-carboxylate derivatives have applications in developing colorimetric chemosensors. A study on a related compound, Ethyl(E)-4-(2-(3-methyl-4-((E)-phenyldiazenyl)-1H-pyrazol-5-yl)hydrazono)-5-oxo-2-phenyl-4.5-dihydro-1H-pyrrole-3-carboxylate (APHPES), demonstrated its efficacy in naked-eye recognition of metal cations like Cu2+, Zn2+, and Co2+, indicating potential in environmental monitoring and analytical chemistry (Aysha et al., 2021).

Crystal Structure and Molecular Analysis

The crystal and molecular structures of ethyl 4-phenyl-1H-pyrrole-3-carboxylate derivatives have been analyzed using X-ray analysis. These studies offer insights into the molecular geometries and intermolecular interactions, providing a foundation for future applications in material science and pharmaceuticals (Dmitriev et al., 2015).

properties

IUPAC Name

ethyl 4-phenyl-1H-pyrrole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO2/c1-2-16-13(15)12-9-14-8-11(12)10-6-4-3-5-7-10/h3-9,14H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNZGRYAVCWGZCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CNC=C1C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80400004
Record name Ethyl 4-phenyl-1H-pyrrole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80400004
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 4-phenyl-1H-pyrrole-3-carboxylate

CAS RN

64276-62-6
Record name Ethyl 4-phenyl-1H-pyrrole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80400004
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a 1.0 M solution of lithium hexamethyldisilazide in THF (41 mL, 41 mmol) at −78° C. was added dropwise over 45 min. a solution of tosylmethyl isocyanide (8.1 g, 41 mmol) in THF. After the reaction was stirred for an additional 45 min. a solution of trans-ethyl cinnamate (7.3 g, 41 mmol) in THF (40 mL) was added over 40 min. The reaction was warmed to 25° C. and stirred for 5 h. The reaction was diluted with ethyl acetate and washed with sat. aqueous NaHCO3. The aqueous layer was extracted three times with ethyl acetate, dried (Na2SO4), concentrated and purified by chromatography on silica gel eluting with a gradient of 20-30% ethyl acetate in hexanes to provide 3.4 g (41%) of 3-carboethoxy-4-phenylpyrrole as an off-white solid. 1H NMR (CDCl3): δ 8.62 (br s, 1H), 7.57-7.12 (m, 6H), 6.73 (s, 1H), 4.19 (q, J=7.1 Hz, 2H), 1.23 (t, J=7.1 Hz, 3H)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
FMR Laia, AL Cardoso, AM Beja, MR Silva… - Tetrahedron, 2010 - Elsevier
… Benzyl 1-cyclohexyl-2-ethyl-4-phenyl-1H-pyrrole-3-carboxylate (5c). IR (film) 2932, 1700, 1281 and 1154 cm −1 ; 1 H NMR (CDCl 3 , 400 MHz) 1.20 (3H, t, J=7.2 Hz), 1.38–2.00 (10H, m)…
Number of citations: 30 www.sciencedirect.com
R Di Santo, R Costi, M Artico, S Massa, R Ragno… - Bioorganic & medicinal …, 2002 - Elsevier
… A well stirred suspension of ethyl 4-phenyl-1H-pyrrole-3-carboxylate (10.0 g, 46.5 mmol), anhydrous potassium carbonate (12.8 g, 93 mmol) and epichlorohydrin (5.0 g, 54 mmol) in dry …
Number of citations: 72 www.sciencedirect.com

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